Carbobenzyloxy-L-alanyl-L-methioninamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23N3O4S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4S/c1-11(15(21)19-13(14(17)20)8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21)/t11-,13-/m0/s1 |
InChI Key |
BHPTZUNULWSAIE-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Contextualization Within the Landscape of Protected Peptides and Amino Acid Derivatives
In the intricate world of peptide science, protecting groups are indispensable tools for directing chemical reactions with precision. creative-peptides.com Carbobenzyloxy-L-alanyl-L-methioninamide is a prime example of a protected peptide, where the N-terminus of the L-alanine residue is capped with a carbobenzyloxy (Cbz or Z) group. This strategic modification prevents the highly reactive amino group from participating in unintended side reactions during peptide synthesis, ensuring that the desired peptide bond is formed exclusively between the carboxyl group of alanine (B10760859) and the amino group of methionine. creative-peptides.com
The carbobenzyloxy group is a well-established protecting group in peptide chemistry, lauded for its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions, typically through catalytic hydrogenation. creative-peptides.com This controlled deprotection is crucial for the stepwise elongation of peptide chains, a fundamental process in the synthesis of more complex polypeptides and proteins. The use of such protecting groups allows for the methodical construction of peptides with defined sequences, which is paramount for studying their structure-activity relationships. chemrxiv.org
Significance of Dipeptide Architectures in Advanced Molecular Design and Synthesis
Dipeptides, the simplest members of the peptide family, are far from simple in their functional importance. They serve as fundamental building blocks in a myriad of biological processes and are increasingly recognized for their potential in advanced molecular design and synthesis. The specific sequence of amino acids in a dipeptide dictates its unique chemical and biological properties.
The L-alanyl-L-methionine (Ala-Met) sequence is of particular interest. L-alanine is a small, non-polar amino acid that can play a role in glucose metabolism and energy production. wikipedia.org L-methionine, an essential sulfur-containing amino acid, is a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions, and is crucial for protein synthesis. wikipedia.orghealthline.com The dipeptide L-Alanyl-L-methionine itself has been shown to be hydrolyzed into its constituent amino acids, which are then utilized in various metabolic pathways. This dipeptide has been explored for its potential in animal nutrition, where it can serve as a more stable and bioavailable source of methionine.
The rigid and planar nature of the peptide bond linking the two amino acids provides a defined conformational framework. chemrxiv.org This structural predictability is a significant asset in the rational design of molecules intended to interact with specific biological targets, such as enzyme active sites or cellular receptors. By utilizing dipeptide scaffolds like Carbobenzyloxy-L-alanyl-L-methioninamide, researchers can systematically probe the steric and electronic requirements of these biological recognition sites.
Overview of Key Academic Research Domains Pertaining to Carbobenzyloxy L Alanyl L Methioninamide
The unique structural features of Carbobenzyloxy-L-alanyl-L-methioninamide have led to its application in specialized areas of chemical and biochemical research. One of the notable applications of this compound is in the field of chemo-enzymatic peptide synthesis.
Detailed Research Findings
A key area where this compound has been utilized is as a substrate mimetic in enzymatic studies. In research focused on chemo-enzymatic peptide synthesis, this protected dipeptide has been employed to investigate the activity and substrate specificity of enzymes. For instance, in studies exploring the use of enzymes for peptide ligation, compounds like Cbz-Ala-Met-NH2 serve as valuable tools to understand how enzymes recognize and process specific peptide sequences. The carbobenzyloxy group at the N-terminus and the amide at the C-terminus provide a framework that mimics a segment of a larger peptide, allowing researchers to probe the catalytic mechanism of the enzyme in a controlled manner. uu.nl
The synthesis of such protected dipeptides is a critical first step in these investigations. The general approach involves the coupling of an N-protected amino acid (in this case, Cbz-L-alanine) with a C-terminally modified amino acid (L-methioninamide). This is typically achieved using a coupling reagent that facilitates the formation of the peptide bond while minimizing side reactions. orientjchem.orgnih.gov
The table below summarizes the key research application of this compound.
| Research Domain | Specific Application of this compound | Reference |
| Chemo-enzymatic Synthesis | Utilized as a substrate mimetic to study enzyme activity and specificity in peptide ligation reactions. | uu.nl |
This application underscores the importance of well-defined, protected dipeptides in advancing our understanding of biocatalysis and developing novel methods for the synthesis of complex peptides.
Chemical Compound Information
| Compound Name |
| This compound |
| L-alanine |
| L-methionine |
| S-adenosylmethionine |
| Cbz-L-alanine |
| L-methioninamide |
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H23N3O4S | chem960.com |
| Molecular Weight | 353.44 g/mol | |
| CAS Number | 93936-34-6 | chem960.comchem960.com |
| Canonical SMILES | CSCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | chem960.com |
| InChI Key | Not available in search results |
An in-depth examination of the advanced synthetic methodologies for producing this compound reveals a sophisticated interplay of protective group chemistry, peptide coupling strategies, and stereochemical control. The synthesis of this specific dipeptide derivative serves as a model for understanding the nuanced challenges and innovative solutions in modern peptide chemistry.
Enzymatic Reactivity and Biochemical Transformations Involving Carbobenzyloxy L Alanyl L Methioninamide
Substrate Specificity and Recognition by Peptidases and Amidases
The interaction between a peptide substrate and an enzyme is a highly specific process governed by the primary sequence of the peptide and the three-dimensional structure of the enzyme's active site. For Carbobenzyloxy-L-alanyl-L-methioninamide, its recognition and subsequent cleavage by peptidases (which cleave peptide bonds) and amidases (which cleave amide bonds) are influenced by its constituent amino acids and the presence of the N-terminal carbobenzyloxy protecting group.
Proteolytic enzymes, or proteases, are a class of enzymes that catalyze the breakdown of proteins and peptides. qiagenbioinformatics.com The susceptibility of this compound to hydrolysis varies significantly among different proteases, depending on their specificities. The general nomenclature for substrate residues is P2-P1, which bind to the S2 and S1 subsites of the enzyme, respectively, with cleavage occurring at the P1-P1' bond. qiagenbioinformatics.comresearchgate.net In this case, L-Alanine is the P2 residue and L-Methionine is the P1 residue.
While specific kinetic data for the hydrolysis of this compound is not extensively documented in comparative studies, the expected reactivity can be inferred from the known substrate preferences of common proteases. For instance, chymotrypsin (B1334515) preferentially cleaves peptide bonds C-terminal to large hydrophobic or aromatic amino acids, such as methionine. youtube.com Therefore, it would be expected to hydrolyze the Ala-Met peptide bond. Other enzymes, like papain, exhibit broad specificity and could also potentially cleave the substrate. Conversely, enzymes with highly specific requirements, such as trypsin which cleaves after lysine (B10760008) or arginine residues, would not be expected to act on this compound. youtube.com
| Enzyme | Enzyme Class | Predicted Activity | Rationale for Predicted Activity |
|---|---|---|---|
| α-Chymotrypsin | Serine Protease | Moderate to High | Recognizes large hydrophobic residues like Methionine at the P1 position. |
| Papain | Cysteine Protease | Moderate | Exhibits broad substrate specificity but often prefers a hydrophobic residue at the P2 position. |
| Thermolysin | Metallo-protease | Moderate | Prefers to cleave bonds on the N-terminal side of large hydrophobic residues; also known to accept N-protected substrates. nih.gov |
| Trypsin | Serine Protease | None | Highly specific for cleavage C-terminal to basic residues (Lysine, Arginine). youtube.com |
| Neprosin | Serine Protease | Low to None | Primarily cleaves after Proline and, to a lesser extent, Alanine (B10760859) and reduced Cysteine. nih.gov |
The N-terminal carbobenzyloxy (Cbz or Z) group is a critical determinant in the enzymatic processing of peptide substrates. This bulky, aromatic group can significantly influence enzyme binding and catalytic activity. For many proteases, the presence of a free N-terminal amine on the substrate is a key recognition element, meaning that N-terminal protection can inhibit or block hydrolysis. nih.gov
However, some proteases, particularly those used in chemoenzymatic synthesis, readily accept or even prefer N-protected substrates. masterorganicchemistry.com Thermolysin, for example, is well-known for its use in the synthesis of the sweetener aspartame (B1666099) from N-carbobenzyloxy-L-aspartate and L-phenylalanine methyl ester. nih.gov This indicates that its active site can accommodate the Cbz group. The protective group can serve to increase the hydrophobicity of the substrate, enhancing its binding to the active site of certain enzymes. In the context of hydrolysis, the Cbz group on this compound would likely inhibit enzymes that require a free N-terminus for recognition, while potentially being an acceptable substrate for enzymes like thermolysin or chymotrypsin, whose binding pockets can accommodate such modifications. nih.gov
Enzymatic reactions are characterized by a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. Proteases almost universally show a strong preference for L-amino acids, which are the building blocks of naturally occurring proteins. masterorganicchemistry.com
Studies on peptidyl dipeptide hydrolases have demonstrated an absolute requirement for an L-configuration amino acid at the P1 position (the residue just before the cleaved bond). nih.gov This means for this compound to be efficiently hydrolyzed, the methionine residue must be in the L-form. While the requirement for the P2 residue (L-alanine) may be slightly less stringent for some enzymes, activity is typically highest when both amino acids are in the L-configuration. nih.gov The introduction of a D-amino acid at either position would likely result in a dramatic decrease or complete loss of enzymatic activity, as the D-isomer would not fit correctly into the precisely shaped S1 and S2 binding pockets of the enzyme's active site.
| Substrate Dipeptide Configuration | Relative Enzymatic Activity (%) | Reason for Activity Level |
|---|---|---|
| L-Ala-L-Met | 100 | Optimal fit for both S2 and S1 enzyme binding pockets. |
| D-Ala-L-Met | <10 | Poor fit at the S2 subsite due to incorrect stereochemistry of Alanine. |
| L-Ala-D-Met | <1 | Extremely poor fit at the S1 subsite, which is critical for cleavage. nih.gov |
| D-Ala-D-Met | 0 | Incorrect stereochemistry at both positions prevents effective binding and catalysis. |
Structural Determinants of Enzyme Substrate Binding Pockets
The specificity of a protease is determined by the shape and chemical environment of its substrate-binding pockets, known as subsites. nih.gov These subsites (S4, S3, S2, S1, S1', S2', etc.) accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). researchgate.net
For this compound, the key interactions occur at the S2 and S1 subsites.
S2 Subsite : This pocket binds to the P2 residue, L-alanine. The S2 pocket of an enzyme that readily accepts this substrate would likely be relatively small and hydrophobic to accommodate the methyl side chain of alanine.
S1 Subsite : This pocket is crucial as it binds the P1 residue, L-methionine, and determines where the peptide bond is cleaved. The S1 pocket must be large enough to accommodate the flexible, hydrophobic thioether side chain of methionine. biorxiv.org Enzymes like chymotrypsin have deep, hydrophobic S1 pockets that are well-suited for such residues.
The presence of the N-terminal carbobenzyloxy group means that the enzyme must also have a region at or near the S2/S3 subsites that can tolerate this bulky, aromatic moiety without sterically hindering the proper alignment of the substrate for catalysis.
This compound as a Building Block in Enzyme-Catalyzed Peptide Synthesis
Beyond being a substrate for hydrolysis, N-protected dipeptides can serve as valuable building blocks in the chemoenzymatic synthesis of larger, more complex peptides. This approach combines the flexibility of chemical synthesis (such as the use of protecting groups) with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov
Application of L-Amino Acid α-Ligases for Dipeptide Formation
L-amino acid ligases (Lals) are a class of ATP-dependent enzymes that catalyze the formation of a peptide bond between two unprotected L-amino acids. sci-hub.se These enzymes are considered promising tools for the environmentally friendly and cost-effective production of dipeptides because they operate in a single step without the need for complex protection and deprotection chemistry. nih.govresearchgate.net
However, the defining characteristic of L-amino acid ligases is their use of free, unprotected amino acids as substrates. sci-hub.se Therefore, a pre-formed, N-protected dipeptide like this compound would not be a typical starting material for these enzymes. Instead, the synthesis of the core L-alanyl-L-methionine dipeptide could potentially be achieved using an L-amino acid ligase with broad substrate specificity that accepts L-alanine and L-methionine as inputs.
The role of this compound in enzyme-catalyzed synthesis is more relevant to thermodynamically or kinetically controlled synthesis using proteases. In this approach, a protease is used in reverse. The N-protected dipeptide can act as the acyl donor, and its carboxyl end (activated, for example, as an ester) is joined to the amino group of another amino acid or peptide (the nucleophile). Enzymes like thermolysin, papain, or engineered subtilisin variants (e.g., peptiligase) are often used for such ligations, as their active sites can accommodate the protecting group and they can efficiently catalyze peptide bond formation under specific conditions (e.g., in organic co-solvents or frozen aqueous systems to suppress hydrolysis). nih.govfrontiersin.org
Transamidation and Hydrolysis Reactions Catalyzed by Other Biocatalysts
While papain is a well-studied biocatalyst for reactions involving peptide amides, other proteases also exhibit significant catalytic activity. Enzymes such as ficin, chymotrypsin, and cathepsin C are capable of catalyzing both hydrolysis and transamidation reactions. semanticscholar.org Cathepsin C, an intracellular endopeptidase found in animal tissues like the spleen, demonstrates a catalytic profile similar to chymotrypsin in these reactions. semanticscholar.org
These enzymes facilitate the cleavage of the amide bond (hydrolysis) or the replacement of the amide group with another amine nucleophile (transamidation). For instance, in the presence of a suitable amino acid amide like L-phenylalaninamide, cathepsin C can catalyze the formation of a new peptide bond, yielding a carbobenzoxy-dipeptide amide. semanticscholar.org The dual capability of these enzymes to perform both hydrolysis and transamidation underscores their versatility as biocatalysts. The balance between these two competing reactions is often influenced by reaction conditions and the specific nature of the enzyme. semanticscholar.org
Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity in the enzymatic transformation of this compound is contingent upon the careful optimization of several reaction parameters. The principles of this optimization can be extrapolated from general studies on biocatalytic processes, such as the synthesis of specialty amines using ω-transaminases. nih.gov Key parameters that require systematic investigation include pH, temperature, substrate and enzyme concentrations, and the presence of co-solvents.
The pH of the reaction medium is critical as it affects the ionization state of the enzyme's active site residues and the substrates, thereby influencing binding and catalytic efficiency. Temperature impacts the reaction rate and enzyme stability; an optimal temperature maximizes product formation before the enzyme begins to denature. The ratio of the peptide substrate to the nucleophile (in transamidation) can shift the reaction equilibrium towards product formation. Similarly, the choice and concentration of a co-solvent, like Dimethyl sulfoxide (B87167) (DMSO), can be used to improve the solubility of non-polar substrates. nih.gov
Table 1: Key Parameters for Optimizing Biocatalytic Reactions
| Parameter | Description | Potential Impact on Reaction with this compound |
| pH | Affects the ionization state of enzyme and substrates. | Influences the catalytic activity of proteases by altering the charge of active site residues like histidine or aspartate. |
| Temperature | Influences reaction kinetics and enzyme stability. | An optimal temperature increases the reaction rate without causing significant enzyme denaturation and loss of activity. |
| Substrate Ratio | The molar ratio of the acyl donor (peptide) to the acyl acceptor (nucleophile). | A higher concentration of the nucleophile can favor the transamidation pathway over hydrolysis. |
| Enzyme Concentration | The amount of biocatalyst used. | Directly impacts the overall reaction rate. |
| Co-solvent | Organic solvent added to the aqueous medium. | Can enhance the solubility of the carbobenzoxy-protected substrate, potentially increasing the reaction yield. |
This interactive table is based on general principles of biocatalytic optimization. nih.gov
Mechanistic Enzymology of this compound Biotransformations
Investigation of Enzyme Active Sites and Catalytic Residues through Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular technique used to probe the function of specific amino acids within an enzyme's active site. nih.gov By systematically replacing target residues and analyzing the subsequent changes in catalytic activity, researchers can identify which amino acids are essential for substrate binding and catalysis. nih.gov For an enzyme that processes this compound, mutagenesis studies would likely target conserved residues within the catalytic pocket. mdpi.com
For example, in serine proteases, which are a likely class of enzymes to hydrolyze this peptide, the catalytic triad (B1167595) often consists of serine, histidine, and aspartate. Mutating any of these residues typically results in a drastic loss of enzymatic activity, confirming their critical role. nih.gov Studies on other enzymes have demonstrated that replacing a catalytically important but chemically susceptible residue, such as methionine, with a non-oxidizable amino acid like alanine or serine can enhance the enzyme's resistance to oxidative inactivation without completely abolishing its function. nih.gov This approach could be used to engineer more robust biocatalysts for industrial applications involving peptide synthesis.
Table 2: Illustrative Examples of Site-Directed Mutagenesis in Enzymes
| Enzyme Family | Key Catalytic Residues | Result of Mutagenesis | Reference |
| Bacterial Signal Peptidases | Serine, Lysine | Replacement of either residue leads to loss of activity, supporting a Ser-Lys dyad mechanism. | nih.gov |
| Archaeal Signal Peptidases | Serine, Histidine, Aspartate | Mutation of any of the three conserved residues was found to be critical for enzymatic activity. | nih.gov |
| Subtilisin | Methionine (near active site) | Replacement with non-oxidizable amino acids (e.g., Ser, Ala) conferred resistance to oxidative inactivation by H₂O₂. | nih.gov |
This interactive table illustrates the application and findings of site-directed mutagenesis in relevant enzyme families.
Elucidation of Reaction Mechanisms and Transition States
The enzymatic hydrolysis or transamidation of a peptide bond, such as the one in this compound, proceeds through a series of well-defined steps involving the formation of a high-energy transition state. For a serine protease, the reaction mechanism typically involves a nucleophilic attack by the active site serine on the carbonyl carbon of the peptide's scissile bond.
This attack is facilitated by a nearby histidine residue, which acts as a general base to accept a proton from the serine hydroxyl group. This process leads to the formation of a tetrahedral intermediate, a short-lived, high-energy transition state. The intermediate then collapses, breaking the peptide bond and forming an acyl-enzyme intermediate, where the N-terminal portion of the substrate (Carbobenzyloxy-L-alanyl) is covalently attached to the enzyme. In the final step (deacylation), a water molecule (for hydrolysis) or an incoming nucleophile (for transamidation) attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the product. nih.gov The precise nature of these transition states can be investigated through kinetic studies and computational modeling.
Conceptual Linkages to Broader Biochemical Pathways (e.g., Methionine Metabolism, Peptide Turnover)
While this compound is a synthetic compound used for in vitro studies, its biotransformation provides valuable models for understanding natural biochemical processes. The enzymatic cleavage of its internal peptide bond is analogous to peptide turnover in living organisms, a fundamental process for protein degradation and regulation carried out by various peptidases and proteasomes.
Furthermore, the L-methionine component directly links the compound to methionine metabolism. Methionine is an essential amino acid and a precursor for S-adenosyl-L-methionine (SAM), a universal methyl group donor involved in the biosynthesis of numerous molecules, including carnitine and creatine. researchgate.net The enzymatic conversion of D-methionine to its biologically active L-enantiomer is a critical pathway in many organisms and has been replicated in vitro using enzyme cascades. nih.govnih.govrsc.org Studies on the enzymatic handling of the methionine side chain in substrates like this compound can offer insights into the specificity of enzymes involved in methionine salvage and conversion pathways. nih.gov The broader context also includes the gut microbiome, where bacteria anaerobically metabolize dietary compounds, including derivatives of amino acids, to produce metabolites like trimethylamine (B31210) (TMA). nih.gov
Structure Activity Relationship Sar Investigations of Carbobenzyloxy L Alanyl L Methioninamide and Its Analogues
Design Principles for Modulating Dipeptide Structure and Function
The modulation of dipeptide structure and function is guided by several established principles aimed at improving their therapeutic potential. Peptides are often limited by poor pharmacokinetic profiles, including susceptibility to enzymatic degradation and low bioavailability. upc.edu To overcome these limitations, medicinal chemists employ strategies such as backbone modification, side-chain replacement, cyclization, and modification of the N- and C-termini. upc.eduthermofisher.com
Key design strategies include:
N- and C-Terminal Capping: Modifications at the ends of the peptide chain, such as N-terminal acetylation or C-terminal amidation, can neutralize charges and increase resistance to degradation by exopeptidases. jpt.comsigmaaldrich.com
Incorporation of Non-natural Amino Acids: Replacing natural amino acids with synthetic ones, including D-amino acids or conformationally constrained analogues, can enhance stability and influence secondary structure. upc.edumdpi.com
Side Chain Modification: Altering the side chains of the amino acid residues can modulate properties like hydrophobicity, charge, and hydrogen bonding capacity, which are critical for target binding. nih.gov
Backbone Modification (Pseudopeptides): Altering the amide bonds themselves can create peptidomimetics with increased stability and potentially improved oral bioavailability. upc.edu
These design principles are applied systematically to build a comprehensive understanding of the chemical groups and conformational features essential for a peptide's biological activity. upc.edu For a molecule like Carbobenzyloxy-L-alanyl-L-methioninamide, this involves dissecting the contribution of each of its core components: the N-terminal carbobenzyloxy group, the specific L-amino acid residues, and the C-terminal amide.
Impact of the Carbobenzyloxy Protecting Group on Molecular Conformation and Recognition
The Cbz group consists of a benzyl (B1604629) group attached to a carbonyl, which is in turn linked to the N-terminal nitrogen. This introduces a bulky, aromatic, and relatively rigid moiety at the N-terminus. This bulk can influence the conformational freedom of the adjacent amino acid residue (L-alanine in this case), potentially favoring certain backbone dihedral angles (phi and psi) over others. This conformational constraint can pre-organize the peptide into a shape that may be more or less favorable for binding to a biological target. nih.gov Furthermore, the aromatic ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking or hydrophobic interactions, with complementary residues in a receptor binding pocket.
Stereochemical Influence of L-Alanine and L-Methionine Residues on Biological Interactions
The stereochemistry of the constituent amino acids is a critical determinant of a peptide's biological function. Biological systems, particularly enzymes and receptors, are chiral environments, meaning they are exquisitely sensitive to the three-dimensional arrangement of atoms in a ligand. Proteins are synthesized by ribosomes almost exclusively from L-amino acids, and therefore, their binding sites are specifically adapted to recognize and interact with the L-enantiomers of peptide substrates and ligands. youtube.comyoutube.com
In this compound, the "L" configuration of both alanine (B10760859) and methionine dictates the specific spatial orientation of their respective side chains—a methyl group for alanine and a thioether-containing side chain for methionine. This precise arrangement is fundamental for fitting into a complementary binding pocket. The L-configuration ensures that the side chains, along with the peptide backbone, are presented in the correct orientation to form the necessary hydrogen bonds, hydrophobic interactions, and van der Waals contacts required for specific molecular recognition and subsequent biological activity. nih.gov Any deviation from this L-stereochemistry would drastically alter the peptide's three-dimensional shape, likely hindering or completely abolishing its ability to bind to its intended biological target.
A common strategy in peptide design is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. mdpi.com This modification has profound consequences for both the stability and activity of the peptide.
The primary advantage of incorporating D-amino acids is the significant increase in resistance to proteolytic degradation. researchgate.netpnas.org Proteases, the enzymes that break down peptides and proteins, are stereospecific and are evolved to recognize and cleave peptide bonds adjacent to L-amino acids. mdpi.com Peptides containing D-amino acids are poor substrates for these enzymes, leading to a much longer circulation half-life in biological systems. mdpi.compnas.org
However, this gain in stability often comes at the cost of biological activity. Since the geometry of a D-amino acid is a mirror image of its L-counterpart, its inclusion in a peptide sequence dramatically alters the peptide's surface topology. pnas.org If the original L-stereochemistry was essential for fitting into a specific receptor, the D-analogue will likely have a significantly reduced binding affinity or be completely inactive. nih.gov In some cases, the altered conformation may lead to interaction with a different target altogether. Therefore, comparing the activity of an L-peptide with its D-analogue is a powerful tool to understand the stereochemical requirements of its biological target. researchgate.net
| Analogue | Stereochemistry | Predicted Biological Activity | Predicted Proteolytic Stability |
|---|---|---|---|
| Carbobenzyloxy-L-alanyl-L-methioninamide | L, L | Potentially active (if target exists) | Low |
| Carbobenzyloxy-D-alanyl-L-methioninamide | D, L | Significantly reduced or abolished | Increased |
| Carbobenzyloxy-L-alanyl-D-methioninamide | L, D | Significantly reduced or abolished | Increased |
| Carbobenzyloxy-D-alanyl-D-methioninamide | D, D | Significantly reduced or abolished | High |
Significance of the C-Terminal Amide Modification on Receptor/Enzyme Binding
The modification of a peptide's C-terminus is a critical strategy for influencing its biological properties. nih.gov In nature, approximately half of all biologically active peptides feature a C-terminal amide instead of a free carboxylic acid. nih.gov This post-translational modification is often essential for activity. nih.gov
The primary effect of C-terminal amidation is the removal of the negative charge from the carboxylate group (-COO⁻) that would exist at physiological pH. jpt.com This charge neutralization has several important consequences:
Increased Stability: The amide bond is resistant to cleavage by carboxypeptidases, enzymes that specifically degrade peptides from the C-terminus, thus enhancing the peptide's half-life. biosynth.com
Mimicking Native Structure: Amidation allows the synthetic peptide to more closely mimic the structure of native, amidated peptide hormones, which can be crucial for receptor recognition. jpt.com The amide group can act as a hydrogen bond donor, forming critical interactions with a receptor that a carboxylate group could not. biosynth.com For example, the activity of human parathyroid hormone is increased when its C-terminus is amidated, as the amide forms a key hydrogen bond with its receptor. nih.govbiosynth.com
The amide bond (or peptide bond) is the covalent linkage between amino acids, and its conformational properties are fundamental to the structure of all peptides and proteins. Due to resonance, the C-N bond of an amide has significant double-bond character. nih.gov This delocalization of electrons forces the six atoms of the peptide group (the Cα of the first residue, the carbonyl carbon and oxygen, the amide nitrogen and hydrogen, and the Cα of the second residue) to lie in a single plane. youtube.com
Two main conformations of the planar peptide bond are possible: trans and cis. youtube.com In the trans conformation, the Cα atoms are on opposite sides of the peptide bond, while in the cis conformation, they are on the same side. The trans form is overwhelmingly favored for most amino acid pairs due to severe steric hindrance between adjacent side chains in the cis form. youtube.com This well-defined, planar trans geometry is crucial for molecular recognition, as it ensures that the amino acid side chains are projected in specific directions, allowing them to engage with their counterparts in a binding site in a precise and predictable manner. science.gov
Systematic Structural Modifications and Their Correlated Functional Outcomes
A systematic SAR study of this compound would involve synthesizing and testing a library of analogues where each component is individually modified. The functional outcomes of these modifications can be predicted based on the chemical principles discussed previously. The following table summarizes a hypothetical SAR study, illustrating how targeted structural changes could influence key properties like receptor binding and stability.
| Modification to Parent Compound | Resulting Analogue | Predicted Effect on Conformation | Predicted Effect on Receptor Binding | Predicted Effect on Stability |
|---|---|---|---|---|
| Removal of N-terminal protecting group | L-Alanyl-L-methioninamide | Increased N-terminal flexibility; potential loss of key hydrophobic interactions. | Likely decreased or abolished, unless the free amine is required for binding. | Decreased (susceptible to aminopeptidases). |
| Replacement of Cbz with a smaller group (e.g., Acetyl) | Acetyl-L-alanyl-L-methioninamide | Altered N-terminal conformation; loss of bulky aromatic group. | Altered; may decrease if π-stacking from Cbz was important. | Maintained (still protected from many aminopeptidases). |
| Replacement of L-Alanine with D-Alanine | Carbobenzyloxy-D-alanyl-L-methioninamide | Significant change in backbone geometry and side-chain orientation. nih.gov | Likely abolished due to stereochemical mismatch with a chiral receptor. pnas.org | Increased (resistant to proteases at the D-Ala position). mdpi.com |
| Replacement of L-Methionine with Norleucine | Carbobenzyloxy-L-alanyl-L-norleucinamide | Minor change; replaces thioether with an alkyl group of similar size. | Potentially retained if only the hydrophobicity of the side chain is important. | Increased (Norleucine is not susceptible to methionine-specific oxidation). thermofisher.com |
| Hydrolysis of C-terminal amide to carboxylic acid | Carbobenzyloxy-L-alanyl-L-methionine | Introduction of a negative charge at the C-terminus. | Likely decreased due to charge introduction and loss of potential H-bond donation. biosynth.com | Decreased (susceptible to carboxypeptidases). biosynth.com |
Amino Acid Side Chain Substitutions and Their Steric and Electronic Effects
Steric Effects: The size and shape of the amino acid side chains play a critical role in determining the conformational preferences of the peptide and its ability to fit into a binding pocket.
Alanine Position: The methyl group of alanine is relatively small and non-polar. Replacing it with bulkier alkyl groups (e.g., valine, leucine (B10760876), isoleucine) would increase steric hindrance, which could either be detrimental, by preventing access to the binding site, or beneficial, by locking the peptide into a more bioactive conformation. Conversely, substitution with glycine (B1666218) would increase flexibility, which might be necessary for adopting an optimal binding pose.
Methionine Position: The methionine side chain is larger and more flexible than that of alanine. Modifications at this position can have significant consequences. For instance, replacing methionine with smaller non-polar residues like alanine or leucine would reduce the steric bulk. On the other hand, introducing larger aromatic residues such as phenylalanine or tryptophan would dramatically increase the size and introduce potential for π-π stacking interactions. The steric bulk of the side chains can significantly influence the local backbone conformation. uwlax.edu
Electronic Effects: The electronic properties of the side chains, including polarity and the ability to form hydrogen bonds, are also key determinants of activity.
The electronic properties of amino acid side chains are a significant factor in determining the secondary structure preferences of peptides. nih.gov Quantum mechanics calculations have shown that the hydrophilicity of a side chain can be described in terms of the electron densities of its constituent atoms. nih.gov Furthermore, the electronic nature of one amino acid can influence the properties of the adjacent residue's main-chain atoms. nih.gov
Replacing the non-polar side chains of alanine and methionine with polar or charged residues would drastically alter the electronic character of the molecule. For example, substituting alanine with serine or threonine would introduce a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. Replacing methionine with lysine (B10760008) or glutamic acid would introduce a positive or negative charge at physiological pH, respectively, which could lead to new electrostatic interactions with a target.
The following interactive data table summarizes the predicted effects of various amino acid side chain substitutions on the properties of this compound analogues.
| Position | Original Residue | Substitution | Predicted Steric Effect | Predicted Electronic Effect | Potential Impact on Activity |
| 1 | L-Alanine | Glycine | Decreased steric hindrance, increased flexibility. | Minimal change in electronic nature (non-polar). | May alter binding affinity due to increased conformational freedom. |
| 1 | L-Alanine | L-Valine | Increased steric bulk near the N-terminus. | Minimal change in electronic nature (non-polar). | May enhance or decrease activity depending on the topology of the binding site. |
| 1 | L-Alanine | L-Serine | Similar size, but different shape. | Introduction of a polar hydroxyl group. | Potential for new hydrogen bonding interactions, altering solubility and binding. |
| 2 | L-Methionine | L-Leucine | Similar size, but different branching pattern. | Maintained non-polar character. | May probe the specific shape of the binding pocket. |
| 2 | L-Methionine | L-Phenylalanine | Increased steric bulk and rigidity. | Introduction of an aromatic ring. | Potential for aromatic interactions (π-π or cation-π), which could significantly enhance binding. |
| 2 | L-Methionine | L-Lysine | Increased size and flexibility. | Introduction of a positive charge. | Potential for new electrostatic interactions or salt bridges, but may also lead to repulsion. |
Backbone Modifications and Their Influence on Peptide Conformation
Modifications to the peptide backbone are a powerful strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and constrain the molecule into a bioactive conformation. nih.gov For a linear dipeptide like this compound, even subtle changes to the amide bonds can have a profound impact on its three-dimensional structure.
Common backbone modifications include:
N-methylation: The introduction of a methyl group on the amide nitrogen removes the hydrogen bond donor capability of that amide and can introduce steric hindrance that favors a specific cis or trans conformation of the peptide bond. This modification can significantly alter the conformational landscape of the peptide.
Thioamides: Replacing the amide oxygen with sulfur results in a thioamide bond. This change alters the electronic properties and hydrogen bonding capabilities of the backbone, as well as the bond lengths and angles, leading to different conformational preferences.
Reduced Amide Bonds (Pseudopeptides): The reduction of the carbonyl group of the amide bond to a methylene (B1212753) group (-CH2-NH-) removes the planarity and the hydrogen bond acceptor capability, significantly increasing the flexibility of the backbone.
Azapeptides: Replacement of the α-carbon of an amino acid with a nitrogen atom creates an azapeptide. This modification alters the geometry and electronic properties of the backbone and can introduce new hydrogen bonding possibilities.
β-Amino Acids: The incorporation of β-amino acids, which have an additional carbon atom in the backbone, changes the spacing of the side chains and can induce unique helical or turn structures that are not accessible to α-peptides. nih.gov
These modifications can be used to systematically probe the conformational requirements for the biological activity of this compound. For example, if a specific turn-like conformation is required for binding, introducing a backbone modification that pre-organizes the molecule into such a shape could lead to a significant increase in potency. The modification of a macrocyclic backbone has been shown to control conformation and reactivity. scholaris.ca
Application of Computational Chemistry and Molecular Dynamics Simulations for SAR Prediction
Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for predicting and rationalizing the structure-activity relationships of bioactive molecules, including peptide derivatives like this compound. mdpi.comresearchgate.net These methods allow for the exploration of the conformational landscape of a molecule and its interactions with a biological target at an atomic level of detail.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build a statistical model that correlates the biological activity of a series of analogues with their three-dimensional properties, such as steric and electrostatic fields. nih.gov For this compound, a QSAR model could be developed by synthesizing and testing a library of analogues with diverse side chain substitutions. The resulting model would not only help in understanding the key structural features required for activity but also in predicting the potency of novel, unsynthesized compounds.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the preferred binding orientation and affinity of this compound and its analogues. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is invaluable for designing new analogues with improved affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule and its interactions over time. acs.org An MD simulation of this compound, either in solution or in complex with its target, can reveal:
Conformational Preferences: The simulation can identify the most populated conformations of the peptide, providing insights into its inherent flexibility and shape. acs.org
Stability of Binding: For a ligand-protein complex, MD simulations can assess the stability of the predicted binding pose from docking and identify any conformational changes that occur upon binding. nih.gov
Solvation Effects: The influence of the solvent on the conformation and binding of the peptide can be explicitly studied, which is crucial for understanding its behavior in a biological environment. pnas.org
By combining these computational approaches, a comprehensive understanding of the SAR of this compound can be achieved. For instance, MD simulations could be used to generate a representative ensemble of low-energy conformations for a series of analogues. These conformations could then be used in a 3D-QSAR study to derive a predictive model. Molecular docking could further refine the binding hypotheses, which can then be validated and further explored through longer-timescale MD simulations. Ultimately, these computational insights can guide the design and synthesis of new analogues with optimized biological activity. mdpi.comresearchgate.net
Applications of Carbobenzyloxy L Alanyl L Methioninamide As a Research Tool in Chemical Biology
Design and Synthesis as Molecular Probes for Biochemical Pathways
Molecular probes are essential tools in chemical biology for visualizing and dissecting complex biochemical processes. Protected dipeptides like Carbobenzyloxy-L-alanyl-L-methioninamide could, in principle, be modified to serve as such probes.
Fluorescently Tagged Protected Dipeptides for Cellular Imaging and Interaction Studies
The covalent attachment of a fluorescent dye to a dipeptide can create a probe for cellular imaging. These probes can be used to study peptide uptake, localization, and interaction with intracellular targets. The synthesis of such a probe would involve coupling a fluorescent molecule to the dipeptide structure. The choice of fluorophore is critical and depends on the specific application, with considerations for photostability, brightness, and spectral properties that are compatible with cellular imaging equipment. nih.govnih.gov For instance, a fluorescent tag could be attached to the N-terminus after deprotection of the carbobenzyloxy group or to a functional group on a modified amino acid side chain. While the synthesis of fluorescently labeled peptides is a common practice, specific examples involving this compound are not described in the available literature. nih.gov
Table 1: Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Features |
|---|---|---|---|
| Fluorescein (FITC) | ~494 | ~518 | Bright, but pH sensitive and prone to photobleaching. |
| Rhodamine (TRITC) | ~557 | ~576 | More photostable than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable | Variable | High molar extinction coefficients and good photostability. |
Biotinylated Analogues for Affinity Purification and Pull-down Assays
Biotinylation is a powerful technique for isolating and identifying protein binding partners. sigmaaldrich.comthermofisher.com A biotinylated version of this compound could theoretically be used as bait to capture proteins that interact with this specific dipeptide motif. The synthesis would involve conjugating biotin (B1667282) to the dipeptide. The resulting biotinylated probe could then be immobilized on a streptavidin-coated solid support, such as agarose (B213101) or magnetic beads. sigmaaldrich.comnih.gov When a cell lysate is passed over this support, proteins that bind to the dipeptide are captured and can be subsequently eluted and identified by techniques like mass spectrometry. This approach, known as a pull-down assay, is a standard method for studying protein-protein and protein-small molecule interactions. upenn.edu However, there are no specific reports of this being performed with this compound.
Development of Enzyme Substrates for Activity Profiling and Inhibitor Screening
Dipeptides are often used as substrates to measure the activity of proteases and other enzymes. nih.govpeptide.co.jp this compound could serve as a substrate for enzymes that recognize the Ala-Met sequence. To monitor enzyme activity, the dipeptide would typically be modified with a reporter group, such as a chromophore or a fluorophore, which is released upon cleavage of the peptide bond. For example, a fluorogenic substrate could be designed where the fluorescence is quenched until the amide bond is hydrolyzed by the enzyme. The increase in fluorescence over time would provide a direct measure of enzyme activity. peptide.co.jp Such substrates are invaluable for high-throughput screening of enzyme inhibitors. nih.gov While the general methodology is well-established for various peptide sequences, its specific application to this compound is not documented.
Utilization as a Synthetic Precursor for Complex Peptidomimetics and Conjugates
Protected dipeptides are fundamental building blocks in the synthesis of more complex molecules with potential therapeutic applications. nih.gov
Incorporation into Peptide-Based Drug Discovery Scaffolds
This compound could be incorporated into larger peptide chains or peptidomimetic scaffolds. nih.govnih.gov In peptide-based drug discovery, the goal is often to create molecules that mimic the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. ucb.com The carbobenzyloxy protecting group on the alanine (B10760859) residue allows for controlled, stepwise peptide synthesis. nih.govredalyc.org After coupling the methionine amide to another amino acid or a non-peptidic scaffold, the protecting group can be removed to allow for further chain elongation. While this is a standard strategy in peptide chemistry, there are no specific examples in the literature detailing the use of this compound in the development of a particular drug scaffold.
Macrocyclization Strategies for Enhanced Molecular Stability and Bioactivity
Macrocyclization is a common strategy to improve the conformational stability and biological activity of peptides. nih.gov A linear peptide containing the L-alanyl-L-methioninamide sequence could be cyclized to create a more rigid and potentially more potent molecule. Various chemical strategies can be employed for macrocyclization, including the formation of an amide bond between the N- and C-termini or through side-chain linkages. The resulting cyclic peptide may exhibit enhanced resistance to proteolysis and improved membrane permeability. While numerous macrocyclization strategies exist for peptides, their application to a precursor derived from this compound has not been specifically described.
No Research Findings Available for this compound in Probing Protein Interactions
Despite extensive searches of scientific literature and databases, no specific research findings or detailed data could be located regarding the use of the chemical compound this compound as a research tool for probing protein-protein and protein-peptide interactions.
Numerous search queries were conducted using the compound's full name, as well as its common abbreviation, Z-Ala-Met-NH2, in conjunction with terms such as "protein-protein interactions," "protein-peptide interactions," "chemical probe," "enzyme inhibitor," "protease substrate," and "binding affinity." These searches did not yield any published studies detailing the application of this compound for the investigation of these specific biomolecular interactions.
Consequently, the requested section "6.4. Probing Protein-Protein and Protein-Peptide Interactions," including any associated data tables with research findings, cannot be generated based on currently available public information. The lack of accessible research indicates that this particular dipeptide amide may not be a conventional or widely utilized tool in the field of chemical biology for studying protein interactions. It is possible that the compound is primarily used in other research contexts not specified in the query, or that studies involving its use in this capacity have not been published in readily accessible formats.
Emerging Research Avenues and Methodological Advancements for Carbobenzyloxy L Alanyl L Methioninamide Research
Integration of Artificial Intelligence and Machine Learning in Peptide Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming peptide research by enabling the design and prediction of novel peptides with specific properties. researchgate.netmdpi.com These computational tools can analyze vast datasets of peptide sequences and structures to identify patterns that correlate with desired functions, such as antimicrobial or anticancer activity. mdpi.comnih.gov
Key Applications of AI/ML in Peptide Research:
Predictive Modeling: AI models can predict the bioactivity, toxicity, and other properties of peptides, accelerating the identification of promising candidates for therapeutic development. researchgate.netmdpi.com For instance, deep learning models have shown significant accuracy in predicting peptide-protein interactions, a crucial aspect of drug discovery. rsc.orgarxiv.orgnih.gov
Generative Design: Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can create entirely new peptide sequences with optimized properties. researchgate.net This approach has been used to design novel antimicrobial peptides with enhanced efficacy. nih.govbiorxiv.org
Structure Prediction: AI tools can predict the three-dimensional structure of peptides, which is essential for understanding their function and for designing molecules with specific binding capabilities. mdpi.com
Synthesis Optimization: Deep learning models can predict the outcomes of peptide synthesis reactions, helping to optimize protocols and minimize unwanted side-products. nih.gov
The integration of AI and ML is poised to significantly reduce the time and cost associated with peptide discovery and development, opening up new possibilities for creating tailored therapeutic peptides. researchgate.net
Advancements in High-Throughput Synthesis and Screening Technologies
High-throughput synthesis and screening technologies have become indispensable tools in peptide research, allowing for the rapid creation and evaluation of large peptide libraries. creative-peptides.combiosyn.com These methods have dramatically accelerated the pace of discovery for new peptide-based drugs and research tools. bmglabtech.com
Key Technologies and Their Impact:
Solid-Phase Peptide Synthesis (SPPS): This foundational technique has been optimized and automated, enabling the efficient synthesis of thousands of peptides in parallel. nih.gov Different chemical strategies, such as the Boc/benzyl (B1604629) and Fmoc procedures, provide flexibility in synthesizing a wide range of peptide sequences. nih.gov
Combinatorial Libraries: The one-bead-one-compound (OBOC) method allows for the creation of massive peptide libraries, where each bead carries a unique peptide sequence. acs.orgrhhz.net These libraries can be screened against biological targets to identify high-affinity binders. acs.org
High-Throughput Screening (HTS): HTS platforms utilize microtiter plates and automated systems to rapidly screen large numbers of peptides for desired activities. creative-peptides.com A variety of detection methods, including fluorescence intensity, fluorescence polarization, and TR-FRET, are employed in these screens. bmglabtech.com
Peptide Arrays: This technology involves the synthesis of peptides on a solid support in a spatially defined array, allowing for the simultaneous screening of thousands of peptides.
These high-throughput methods, combined with advanced analytical techniques, are enabling researchers to explore vast chemical spaces and identify novel peptides with high specificity and efficacy. acs.orgchemrxiv.org
Development of Novel Spectroscopic and Biophysical Techniques for Real-Time Analysis
A deep understanding of a peptide's structure and dynamics is crucial for elucidating its biological function. The development of novel spectroscopic and biophysical techniques allows for the real-time analysis of peptides, providing unprecedented insights into their behavior.
Advanced Analytical Techniques:
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for determining the secondary structure of peptides, such as alpha-helices and beta-sheets, and for monitoring conformational changes. vimta.comnih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques are used to determine the three-dimensional structure of peptides in solution, providing detailed information about their conformation and dynamics. youtube.comfda.gov
Mass Spectrometry (MS): Advanced MS techniques are essential for verifying the sequence and purity of synthesized peptides and for characterizing post-translational modifications. creative-peptides.comvimta.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of peptide-protein interactions in real-time. acs.orgnih.gov
Microfluidic Modulation Spectroscopy (MMS): This emerging technique offers high-sensitivity measurements of peptide secondary structure, even with small sample volumes. redshiftbio.com
These techniques, often used in combination, provide a comprehensive picture of a peptide's biophysical properties, which is essential for rational drug design and for understanding its mechanism of action. vimta.com
Engineering of Advanced Biocatalysts for Specific Peptide Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis methods. nih.govamericanpeptidesociety.org The engineering of novel biocatalysts is expanding the toolbox for creating and modifying peptides with unique properties. rsc.org
Key Areas of Biocatalyst Development:
Directed Evolution: This powerful technique involves iteratively mutating and screening enzymes to enhance their activity, stability, or to alter their substrate specificity. nih.gov It has been successfully used to create enzymes for the synthesis of non-canonical amino acids. nih.gov
Computational Enzyme Design: Researchers are using computational methods to design entirely new enzymes with novel catalytic functions. rsc.org
Non-ribosomal Peptide Synthetases (NRPSs): These large enzyme complexes are responsible for the biosynthesis of many therapeutically important peptides. nih.gov Scientists are learning to reprogram NRPSs to produce novel peptide structures. nih.gov
Enzymatic Ligation and Cyclization: Enzymes are being used to ligate (join) and cyclize peptides, which can improve their stability and biological activity. acsgcipr.org
The development of advanced biocatalysts is enabling the synthesis of complex and modified peptides that would be difficult or impossible to create using traditional chemical methods. nih.govnih.govrsc.org This opens up exciting new avenues for the creation of next-generation peptide therapeutics and research tools. acs.org
Table of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| Carbobenzyloxy-L-alanyl-L-methioninamide | |
| 2,2,2-trifluoroethanol | |
| 1-Ethyl-3-(3-dimethylamino propyl) carbodiimide |
Q & A
Basic Research Question
- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (80:20) to assess enantiomeric excess (>99% for L-configuration) .
- Circular Dichroism (CD): Monitor α-helical or β-sheet signatures in methioninamide derivatives to confirm conformational integrity .
- Elemental Analysis: Validate empirical formulas (e.g., C₁₇H₂₃N₃O₄S for Cbz-L-alanyl-L-methioninamide) with <0.3% deviation .
What mechanistic insights explain the acidic deprotection of the Cbz group?
Advanced Research Question
The Cbz group is cleaved via protonation of the carbamate oxygen, followed by SN2 displacement. Key factors:
- Acid Strength: HBr in acetic acid (33% v/v) achieves complete deprotection in 2 hours at 25°C .
- Byproduct Analysis: Monitor benzyl alcohol (by GC-MS) to confirm reaction completion .
Caution: Avoid prolonged exposure to strong acids to prevent methionine oxidation .
How can solubility challenges in aqueous reaction systems be addressed?
Basic Research Question
- Co-Solvent Systems: Use DMSO/water (10–20% v/v) to dissolve hydrophobic intermediates .
- pH Adjustment: Increase solubility of methioninamide derivatives by adjusting pH to 6–7 with ammonium hydroxide .
- Surfactants: Add Tween-20 (0.01% w/v) to stabilize emulsions during coupling .
What strategies ensure enantiomeric purity during enzymatic synthesis?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
